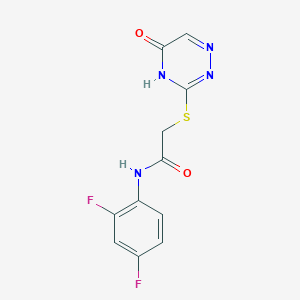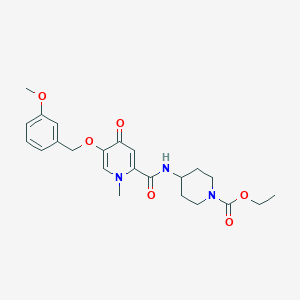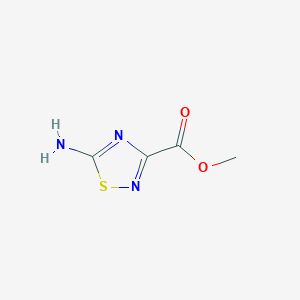
N-(2-环丙基-2-羟丙基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis
Quinoxaline’s derivatives have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学研究应用
- 基于N-(2-羟丙基)甲基丙烯酰胺 (HPMA) 的超支化聚合物已被合成。 这些聚合物提供了一些优势,例如合成简便、多个官能团和高载药量,同时保持溶解度 .
- 研究人员已将染料、放射性标记物,甚至抗癌药物吉西他滨连接到这些 HPMA 聚合物上。 吉西他滨负载的聚合物前药在体外对胰腺癌细胞表现出毒性,并减少了 3D 球体的肿瘤体积 .
- 吉西他滨负载的 HPMA 聚合物前药在动物模型中显示出减少肿瘤生长的功效。 尽管观察到生存益处,但临床应用仍需要进一步改进 .
- 研究人员探索了桥长不同的相关化合物。 例如,合成了N-苯乙基喹喔啉-2-甲酰胺(双碳桥)和N-苯丙基喹喔啉-2-甲酰胺(三碳桥)并进行了评估 .
- 计算研究,例如复制交换分子动力学模拟,可以提供对喹喔啉衍生物行为的见解。 这些模拟有助于预测它们与生物靶标的相互作用 .
- 无药物负载的 HPMA 聚合物在癌细胞系和巨噬细胞中具有良好的耐受性。 它们在 2D 细胞培养中被有效地内化并被转运到致密胰腺癌 3D 球体的中心 .
- 用89Zr标记的 HPMA 聚合物衍生物在健康小鼠和异种移植小鼠中被追踪。 肿瘤积累各不相同,强调了优化聚合物特性以实现有效药物递送的重要性 .
药物递送系统
抗癌潜力
桥长变体
分子动力学模拟
生物相容性和内化
体内分布研究
安全和危害
未来方向
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This highlights the potential of quinoxaline derivatives in the development of new therapeutics.
作用机制
Target of Action
The primary targets of F5857-5752, also known as MEDI5752, are two clinically validated negative T cell regulators: PD-1 (Programmed Cell Death 1) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) . These targets play a crucial role in regulating the immune response, particularly in the context of cancer immunotherapy .
Mode of Action
F5857-5752 is a monovalent bispecific human IgG1 monoclonal antibody that specifically binds to PD-1 and CTLA-4 . It has been designed to suppress the PD-1 pathway and provide modulated CTLA-4 inhibition to uncouple CTLA-4 dependent peripheral toxicity from tumor efficacy . This unique mechanism of action differentiates F5857-5752 from a combination of monoclonal antibodies targeting PD-1 and CTLA-4 .
Biochemical Pathways
The interaction of F5857-5752 with PD-1 and CTLA-4 affects the biochemical pathways associated with T cell activation and proliferation . By inhibiting these checkpoints, F5857-5752 enhances the immune response against tumor cells .
Pharmacokinetics
F5857-5752 exhibits dose-dependent pharmacokinetics . It shows sustained peripheral PD-1 receptor occupancy (>90%) at doses greater than 225 mg . Dose-dependent increases in peripheral T cell proliferation (Ki67+) and activation (ICOS+) plateau at doses greater than or equal to 500 mg .
Result of Action
The result of F5857-5752’s action is the enhanced immune response against tumor cells . This is achieved by inhibiting the negative regulators of T cell activation, PD-1 and CTLA-4 . The drug has shown promising results in clinical trials, with objective responses observed in a significant proportion of patients .
Action Environment
The action of F5857-5752 is influenced by the tumor microenvironment, where the co-expression of PD-1 and CTLA-4 is usually abundant . The drug is designed to preferentially inhibit these checkpoints on activated T cells in tumors, thereby maximizing tumor-specific response and reducing peripheral toxicity .
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJTQJGSXUSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)
![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)


![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)


![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)
